1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2O. It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring, and a piperidine ring substituted with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxybenzene as a starting material, which is then functionalized to introduce the piperidine moiety.
Amine Substitution:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may facilitate its interaction with biological membranes. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[4-(Methoxy)phenyl]piperidin-4-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-[4-(Chloromethoxy)phenyl]piperidin-4-amine: Contains a chloromethoxy group, which may alter its chemical and biological properties.
Uniqueness: 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2758005-06-8 |
---|---|
Molecular Formula |
C12H17Cl2F3N2O |
Molecular Weight |
333.2 |
Purity |
95 |
Origin of Product |
United States |
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